molecular formula C7H16Cl2N2O4S B3004555 2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride

2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride

Cat. No.: B3004555
M. Wt: 295.18 g/mol
InChI Key: BDKXLTOHYQEAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystathionine Dihydrochloride is a chemical compound that plays a significant role in the metabolic pathway of sulfur-containing amino acids. It is an intermediate in the biosynthesis of cysteine from homocysteine, a process that is crucial for maintaining cellular redox balance and detoxification. This compound is particularly important in the transsulfuration pathway, which is active in various organs such as the liver, kidneys, pancreas, and intestines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystathionine Dihydrochloride can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid. This method involves protecting groups and single-step deprotection under mild conditions, resulting in high purity (99.4%) .

Industrial Production Methods

Industrial production of Cystathionine Dihydrochloride typically involves large-scale synthesis using similar thioalkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the standards required for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Cystathionine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include cysteine, cysteine sulfinic acid, and various substituted derivatives of cystathionine .

Mechanism of Action

Cystathionine Dihydrochloride exerts its effects through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by the enzyme cystathionine beta-synthase and is subsequently cleaved into cysteine and alpha-ketobutyrate by cystathionine gamma-lyase. This pathway is essential for the biosynthesis of cysteine, which is crucial for protein synthesis, glutathione production, and redox regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cystathionine Dihydrochloride is unique due to its specific role in the transsulfuration pathway and its involvement in the biosynthesis of cysteine from homocysteine. Unlike other sulfur-containing amino acids, it serves as a critical intermediate that bridges the conversion of homocysteine to cysteine, making it indispensable for maintaining sulfur amino acid homeostasis .

Properties

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKXLTOHYQEAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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